molecular formula C23H42ClN B021494 Benzyldimethyltetradecylammonium chloride CAS No. 68424-85-1

Benzyldimethyltetradecylammonium chloride

Cat. No.: B021494
CAS No.: 68424-85-1
M. Wt: 368 g/mol
InChI Key: OCBHHZMJRVXXQK-UHFFFAOYSA-M
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Description

Benzyldimethyltetradecylammonium chloride (CAS 139-08-2), also known as tetradecyldimethylbenzylammonium chloride, is a quaternary ammonium compound (QAC) with the molecular formula C₂₃H₄₂ClN and a molecular weight of 368.04 g/mol . Structurally, it consists of a benzyl group, two methyl groups, and a tetradecyl (C₁₄) alkyl chain attached to a positively charged nitrogen atom, paired with a chloride counterion . This cationic surfactant exhibits amphiphilic properties, enabling applications in disinfectants, personal care products, and industrial processes as an antimicrobial agent, emulsifier, and phase-transfer catalyst . Its biocidal efficacy stems from the disruption of microbial cell membranes via electrostatic interactions with negatively charged phospholipids .

Preparation Methods

Quaternization Reaction Fundamentals

The synthesis of benzyldimethyltetradecylammonium chloride follows a nucleophilic substitution mechanism, where a tertiary amine reacts with benzyl chloride to form the quaternary ammonium salt. The general reaction is:

Dimethyltetradecylamine+Benzyl ChlorideBenzyldimethyltetradecylammonium Chloride+HCl\text{Dimethyltetradecylamine} + \text{Benzyl Chloride} \rightarrow \text{this compound} + \text{HCl}

Key variables include reactant stoichiometry, temperature, and solvent selection. Industrial protocols prioritize solvent-free conditions to minimize impurities and simplify purification .

Solvent-Free Synthesis Protocols

Reactant Preparation and Purification

Industrial processes begin with rectified tertiary amine mixtures, predominantly containing dimethyltetradecylamine (≥85%) and trace dodecylamine (≤10%). Rectification removes higher-chain tertiary amines (e.g., hexadecyl derivatives), which contribute to toxicity and by-products .

Table 1: Tertiary Amine Composition Pre- and Post-Rectification

ComponentPre-Rectification (%)Post-Rectification (%)
Dimethyldodecylamine15–20≤5
Dimethyltetradecylamine70–75≥90
Dimethylhexadecylamine5–10≤1

Reaction Conditions and Optimization

In a patented solvent-free method, dimethyltetradecylamine and benzyl chloride are combined in a 1.8:1 mass ratio within an isothermal reactor equipped with a heating jacket and agitator :

  • Temperature Ramp : Initial heating to 40°C facilitates mixing. Benzyl chloride is added incrementally to prevent localized overheating.

  • Exothermic Control : The reaction exotherm raises temperature to 74–80°C, maintained for 4–6 hours.

  • Phase Management : At 74°C, the mixture transitions from turbid to transparent, with intermittent layering resolved by agitation.

Table 2: Solvent-Free Reaction Performance

ParameterEmbodiment 1Embodiment 2
Amine:Benzyl Chloride1.57:11.81:1
Reaction Time (h)66
Yield (%)89.396.7
Purity (Tetradecyl Derivative)82.486.8

Solvent-Assisted Synthesis and Limitations

While earlier methods employed solvents like propylene glycol or water to enhance reactant miscibility, these introduce challenges:

  • Impurity Formation : Solvents react with benzyl chloride, generating by-products (e.g., benzyl alcohol) .

  • Purification Complexity : Post-reaction solvent removal requires distillation, increasing energy costs.

A comparative study of solvent-based vs. solvent-free systems reveals:

Table 3: Solvent Impact on Reaction Efficiency

ConditionSolvent-FreePropylene GlycolWater
Reaction Time (h)6810
By-Product Formation (%)1.812.59.7
Final Purity (%)96.778.282.4

Industrial-Scale Production Techniques

Continuous Reactor Design

Modern facilities utilize continuous flow reactors to enhance scalability:

  • Feedstock Preheating : Tertiary amine and benzyl chloride are preheated to 50°C before entering the reactor.

  • Residence Time : 2–3 hours at 80°C ensures >95% conversion.

  • In-Line Neutralization : Gaseous HCl is neutralized with NaOH, yielding NaCl precipitate removed via centrifugation .

Purification and Drying

Post-reaction slurry undergoes:

  • Crystallization : Cooling to 25°C induces crystallization, with hexane washes removing residual amines.

  • Vacuum Drying : 48-hour drying at 60°C produces anhydrous crystals (99.2% purity).

Analytical Validation and Quality Control

Chromatographic Purity Assessment

HPLC analysis with a C18 column and UV detection (254 nm) confirms product composition:

  • Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

  • Retention Times :

    • This compound: 12.4 min

    • Dodecyl derivative: 9.8 min

    • Hexadecyl derivative: 14.7 min

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 4.45 (s, 2H, NCH₂Ar), 3.30 (s, 6H, N(CH₃)₂), 1.70–1.25 (m, 28H, CH₂), 0.88 (t, 3H, CH₃) .

  • FT-IR (KBr) : 2920 cm⁻¹ (C-H stretch), 1480 cm⁻¹ (C-N stretch), 720 cm⁻¹ (C-Cl stretch).

Emerging Methodologies and Research Gaps

Recent advances focus on catalytic quaternization using ionic liquids, reducing reaction temperatures to 50°C. However, catalyst recovery remains a barrier to industrial adoption. Further research is needed to optimize solvent-free systems for >99% purity and assess lifecycle environmental impacts.

Chemical Reactions Analysis

Types of Reactions

Benzyldimethyltetradecylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase transfer catalysis, facilitating the transfer of reactants between different phases .

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reactants used. For example, in substitution reactions with halides, the corresponding quaternary ammonium halide is formed .

Scientific Research Applications

Industrial Applications

1. Surfactant and Emulsifier
BDTAC is widely used as a cationic surfactant in formulations for detergents, fabric softeners, and personal care products. Its surfactant properties enhance the wetting, spreading, and emulsifying capabilities of these products .

2. Water Purification
Due to its ability to form complexes with metal ions, BDTAC is employed in water purification processes. It acts as a flocculating agent that helps in the removal of suspended particles from water, thereby improving water quality .

3. Corrosion Inhibition
BDTAC is utilized as a corrosion inhibitor in various industrial applications. It forms protective films on metal surfaces, reducing corrosion rates in environments where metals are exposed to moisture and corrosive agents .

Scientific Research Applications

1. Antimicrobial Agent
BDTAC exhibits significant antimicrobial properties, making it suitable for use in disinfectants and sanitizers. It is effective against a range of pathogens, including bacteria, viruses, and fungi .

Table 1: Antimicrobial Efficacy of BDTAC

Pathogen TypeEfficacy
BacteriaHigh
VirusesModerate
FungiHigh

2. Drug Delivery Systems
Research has explored the use of BDTAC in drug delivery systems, particularly in formulations aimed at enhancing the bioavailability of therapeutic agents. Its ability to interact with cell membranes facilitates the transport of drugs into cells .

Case Studies

Case Study 1: Use in Air Filtration Systems
A study demonstrated the effectiveness of BDTAC in treating air filters to eliminate microbial contamination. The treatment significantly reduced bacterial loads on reusable filters used in spacecraft and aircraft systems, showcasing its potential for improving air quality in enclosed environments .

Case Study 2: Water Treatment Efficacy
In another research project focused on water treatment, BDTAC was tested for its ability to remove heavy metals from contaminated water sources. Results indicated that it effectively reduced concentrations of lead and cadmium by forming stable complexes that precipitated out of solution .

Comparison with Similar Compounds

Comparison with Similar Quaternary Ammonium Compounds

The antimicrobial activity, solubility, and environmental behavior of QACs depend on alkyl chain length, substituents, and molecular weight. Below is a comparative analysis of BDTCl with structurally analogous compounds:

Table 1: Key Properties of Benzyldimethyltetradecylammonium Chloride and Analogues

Compound Name Alkyl Chain Length Molecular Weight (g/mol) Primary Applications Antimicrobial Efficacy Water Solubility Log Kow Soil Mobility (Koc)
This compound (BDTCl) C₁₄ 368.04 Disinfectants, surfactants, phase-transfer catalysis High (broad-spectrum) Limited (~1,000 mg/L) 3.91 (est.) 9 × 10⁵ (immobile)
Benzyldimethyldodecylammonium chloride (C₁₂) C₁₂ 340.00 Detergents, algicides, emulsifiers Moderate Higher than C₁₄ 3.45 (est.) 2 × 10⁵ (moderate mobility)
Benzyldecyldimethylammonium chloride (C₁₀) C₁₀ 311.93 Laboratory reagents, low-concentration biocides Low High 2.98 (est.) 1 × 10⁴ (mobile)
Benzylhexadecyldimethylammonium chloride (C₁₆) C₁₆ 396.09 High-potency disinfectants, wood preservatives Very high Very limited 4.25 (est.) 1.5 × 10⁶ (immobile)
Benzalkonium chloride (mixture of C₈–C₁₈) C₁₂–C₁₆ 340–396 Multi-purpose disinfectants, pharmaceuticals Variable Solubility varies 3.5–4.2 5 × 10⁵ (immobile)

Key Observations:

Alkyl Chain Length and Efficacy :

  • Longer alkyl chains (e.g., C₁₄ in BDTCl, C₁₆) enhance hydrophobic interactions with microbial membranes, increasing biocidal potency . However, solubility decreases with chain length, limiting formulations to lower concentrations for C₁₆ homologues .
  • BDTCl balances moderate solubility and high efficacy, making it suitable for wipes, towelettes, and industrial sanitizers .

Specialized Derivatives :

  • Deuterated analogues (e.g., Benzyl-2,3,4,5,6-D₅-dimethyl-N-decylammonium chloride) are used in isotopic labeling studies but lack antimicrobial utility .
  • Benzalkonium chloride (a mixture of C₁₂–C₁₈ QACs) offers broader-spectrum activity but variable environmental persistence due to heterogeneous composition .

Environmental and Safety Considerations: BDTCl exhibits high soil adsorption (Koc = 9 × 10⁵), reducing groundwater contamination risks but increasing terrestrial toxicity .

Surface Chemistry and Micelle Formation

BDTCl forms mixed micelles with tetradecyltrimethylammonium bromide (TTAB), enhancing solubilization of hydrophobic compounds. Critical micelle concentration (CMC) for BDTCl is ~0.5 mM, lower than C₁₂ homologues, indicating stronger self-assembly .

Phase-Transfer Catalysis

BDTCl facilitates organic reactions (e.g., synthesis of epoxypropanones) by transferring reactants across immiscible phases. Its C₁₄ chain improves interfacial stability compared to shorter-chain QACs .

Environmental Remediation

BDTCl-modified bentonite effectively adsorbs 2,4,6-trichlorophenol (96% removal efficiency), demonstrating utility in wastewater treatment .

Biological Activity

Benzyldimethyltetradecylammonium chloride (BDTAC) is a quaternary ammonium compound (QAC) widely recognized for its biocidal properties. This article explores the biological activity of BDTAC, focusing on its antimicrobial effects, mechanisms of action, and relevant case studies.

Overview of this compound

BDTAC is part of a larger class of benzalkonium chlorides, which are commonly used as disinfectants and biocides in various applications, including healthcare and personal care products. Its structure consists of a long hydrophobic alkyl chain (tetradecyl) and a positively charged quaternary ammonium group, which contributes to its antimicrobial efficacy.

The antimicrobial activity of BDTAC is primarily attributed to its ability to disrupt microbial cell membranes. The cationic nature of BDTAC allows it to interact with the negatively charged components of bacterial membranes, leading to:

  • Membrane Disruption : The insertion of BDTAC into the lipid bilayer results in increased permeability, causing leakage of cellular contents.
  • Cell Lysis : Prolonged exposure can lead to cell death through lysis due to the loss of structural integrity.

Efficacy Against Microorganisms

BDTAC exhibits broad-spectrum antimicrobial activity against various pathogens, including:

  • Bacteria : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Viruses : Demonstrated antiviral properties against enveloped viruses.

The Minimum Inhibitory Concentration (MIC) values for BDTAC typically range from 1 to 10 µg/mL depending on the microorganism tested, indicating potent antimicrobial activity .

Case Study 1: Efficacy in Biofilm Disruption

A study investigated the effectiveness of BDTAC in disrupting biofilms formed by Pseudomonas aeruginosa. The results indicated that BDTAC could significantly reduce biofilm biomass when applied at concentrations as low as 0.5% . This property is crucial in healthcare settings where biofilm-associated infections are common.

Case Study 2: Synergistic Effects with Other Biocides

Research has shown that combining BDTAC with other biocides can enhance its antimicrobial efficacy. For instance, a study evaluating the fractional inhibitory concentration index (FICI) found that BDTAC exhibited synergistic effects when combined with cinnamaldehyde against various bacterial strains . This suggests potential applications in formulating more effective disinfectants.

Degradation and Environmental Impact

While BDTAC is effective as a biocide, its environmental persistence raises concerns. Studies have shown that microbial communities can metabolize BDTAC through pathways involving ω-oxidation and β-oxidation, leading to various degradation products . Understanding these pathways is essential for assessing the environmental impact of BDTAC and developing strategies for wastewater treatment.

Summary Table: Biological Activity Overview

Property Details
Chemical Structure C₁₄H₃₁NCl
MIC Range 1 - 10 µg/mL
Target Microorganisms Gram-positive & Gram-negative bacteria; enveloped viruses
Mechanism of Action Membrane disruption and cell lysis
Environmental Degradation Metabolized via ω-oxidation and β-oxidation

Q & A

Basic Research Questions

Q. What are the structural characteristics and nomenclature conventions for BDTDACl?

BDTDACl is a quaternary ammonium compound with the molecular formula C23H42ClN and a molecular weight of 368.04 g/mol. Its IUPAC name is tetradecyldimethylbenzylammonium chloride, reflecting a benzyl group attached to a dimethyltetradecylammonium core. The tetradecyl chain (C14) contributes to its surfactant properties, while the benzyl group enhances solubility in organic phases. Systematic naming distinguishes it from homologs (e.g., C12 or C16 analogs) .

Q. How can BDTDACl be synthesized, and what purity validation methods are recommended?

BDTDACl is synthesized via quaternization of lauryldimethylamine (C12) or myristyldimethylamine (C14) with benzyl chloride. Post-synthesis, purity can be validated using HPLC with charged aerosol detection (CAD) or ion-pair chromatography coupled with mass spectrometry. Quantitative <sup>1</sup>H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) is also effective for assessing residual amine impurities .

Q. What are the primary applications of BDTDACl in analytical chemistry?

BDTDACl serves as:

  • Ion-pairing agent : Enhances extraction efficiency of anionic analytes (e.g., Co(II)) in spectrophotometric determination by forming hydrophobic ion associates .
  • Phase-transfer catalyst : Facilitates nucleophilic substitutions in biphasic systems (e.g., synthesis of 2,3-epoxypropanones) by shuttling reactants between aqueous and organic phases .

Advanced Research Questions

Q. How can partition coefficients (log P) of BDTDACl in micellar systems be determined experimentally?

Use enthalpimetry to measure solubilization thermodynamics in pentanol-water-surfactant systems. Titrate BDTDACl into a pentanol/water mixture and monitor enthalpy changes via microcalorimetry. The partition coefficient (log P) is derived from the inflection point in the enthalpy-pentanol concentration curve, reflecting micelle formation thresholds. Compare with homologs (e.g., trimethyltetradecylammonium chloride) to assess chain-length effects .

Q. What methodologies optimize BDTDACl-modified bentonite for adsorbing chlorophenols?

To enhance 2,4,6-trichlorophenol adsorption:

  • Modification : Stir bentonite with BDTDACl (0.5–2.0 CEC) at 60°C for 24 hrs.
  • Characterization : Validate intercalation via XRD (increased d-spacing) and FTIR (quaternary ammonium peaks).
  • Kinetics : Apply pseudo-second-order models to adsorption data; thermodynamic parameters (ΔG, ΔH) indicate spontaneity and exothermicity .

Q. How do ionic interferents affect BDTDACl quantification in spectrophotometric assays?

Validate interference using the ECR-Al colorimetric method:

  • Interferent screening : Spike solutions with ions (e.g., Fe<sup>3+</sup>, CN<sup>−</sup>) at ≤500 mg/L.
  • Recovery testing : Compare results with standard addition methods. For example, Ag<sup>+</sup> at 200 mg/L causes ≤5% deviation, while Cl<sup>−</sup> (≤1000 mg/L) shows negligible impact .

Q. What mechanisms explain contradictory biodegradation rates of BDTDACl in wastewater systems?

Biodegradation varies with microbial acclimation:

  • Activated sludge : >70% removal occurs in acclimated systems via N-dealkylation.
  • MITI test : 83% degradation in 10 days for BDTDACl vs. <5% for C16/C18 analogs, highlighting chain-length-dependent recalcitrance. Use respirometry (OECD 301F) to quantify O2 consumption and validate acclimation effects .

Q. How can mixed micelles of BDTDACl and TTAB improve trace metal detection?

Prepare mixed micelles with tetradecyltrimethylammonium bromide (TTAB) at varying molar ratios (e.g., 1:1 to 1:3). Use dynamic light scattering (DLS) to optimize micelle size (<50 nm). In cadmium determination, the mixed system enhances sensitivity 3-fold via synergistic electrostatic interactions, validated by ICP-MS .

Q. Methodological Notes

  • Spectrophotometric calibration : Prepare BDTDACl standards in 0.1 M HCl to minimize micelle interference .
  • Toxicity mitigation : Use PPE (gloves, goggles) due to acute oral toxicity (LD50 = 300 mg/kg) and aquatic hazard classification .

Properties

IUPAC Name

benzyl-dimethyl-tetradecylazanium;chloride
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InChI

InChI=1S/C23H42N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1
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InChI Key

OCBHHZMJRVXXQK-UHFFFAOYSA-M
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Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
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Molecular Formula

C23H42ClN
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Related CAS

16287-71-1 (Parent)
Record name Miristalkonium chloride [INN:BAN]
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DSSTOX Substance ID

DTXSID6036384
Record name Tetradecyldimethylbenzylammonium chloride
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Molecular Weight

368.0 g/mol
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Physical Description

Liquid, White solid; [HSDB] White powder; [MSDSonline], Solid; [EPA ChAMP: Initial Risk-Based Prioritization Document]
Record name Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride (1:1)
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Solubility

Solubility in water: >1,000 mg/L /Alkyl(C=10-14) benzyldimethylammonium chloride/
Record name TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE
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Color/Form

Free-flowing powder, White crystalline powder

CAS No.

139-08-2, 68391-01-5, 68424-85-1
Record name Benzyldimethyltetradecylammonium chloride
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Record name MYRISTALKONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W255OL75T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5627
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

60-61 °C
Record name TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5627
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Cyclohepta-3,5-dien-1-ol
Cyclohepta-3,5-dien-1-ol
Benzyldimethyltetradecylammonium chloride
Cyclohepta-3,5-dien-1-ol
Cyclohepta-3,5-dien-1-ol
Benzyldimethyltetradecylammonium chloride
Cyclohepta-3,5-dien-1-ol
Cyclohepta-3,5-dien-1-ol
Benzyldimethyltetradecylammonium chloride
Cyclohepta-3,5-dien-1-ol
Cyclohepta-3,5-dien-1-ol
Benzyldimethyltetradecylammonium chloride
Cyclohepta-3,5-dien-1-ol
Cyclohepta-3,5-dien-1-ol
Benzyldimethyltetradecylammonium chloride
Cyclohepta-3,5-dien-1-ol
Benzyldimethyltetradecylammonium chloride

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